molecular formula C20H25ClN2O2 B13518716 N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride

N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride

Cat. No.: B13518716
M. Wt: 360.9 g/mol
InChI Key: CGGORJCXRBEOSN-UHFFFAOYSA-N
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Description

N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, an aminoethyl group, and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the aminoethyl group, and the final coupling with the carboxamide moiety. Common reagents used in these reactions include:

    Benzofuran precursors: These are often synthesized through cyclization reactions involving phenols and aldehydes.

    Carboxamide formation: This is achieved through coupling reactions with carboxylic acids or their derivatives, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzofuran ring or the aminoethyl group, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide moiety, using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield hydroxylated derivatives, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-3,3-dimethyl-2H-1-benzofuran-5-carboxamide;hydrochloride

InChI

InChI=1S/C20H24N2O2.ClH/c1-13(21)15-6-4-14(5-7-15)11-22-19(23)16-8-9-18-17(10-16)20(2,3)12-24-18;/h4-10,13H,11-12,21H2,1-3H3,(H,22,23);1H

InChI Key

CGGORJCXRBEOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCC3(C)C)N.Cl

Origin of Product

United States

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